Aminopentol

Description

Contemporary Significance of Aminopentol in Chemical Biology and Geosciences

In chemical biology, the compound known as Aminopentol (PubChem CID 21119850) is the core structure remaining after the hydrolysis of the O-acyl bonds of fumonisin B1 (FB1), a mycotoxin produced by Fusarium species found commonly in maize and other cereals. nih.govnih.govataman-kimya.comuni.luebi.ac.uk Research in this area focuses on understanding its biological activity, particularly its interaction with sphingolipid metabolism. Aminopentol has been shown to weakly inhibit ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. ataman-kimya.comuni.luebi.ac.ukvliz.beuni.lu This interaction is significant because the toxicity of fumonisin B1 is largely attributed to its disruption of sphingolipid metabolism through ceramide synthase inhibition. vliz.beuni.luresearchgate.net Further research indicates that N-palmitoyl-aminopentol (N-palmitoyl-AP1), formed by the acylation of aminopentol by ceramide synthase, is a more potent inhibitor of this enzyme than either FB1 or aminopentol itself. vliz.be Studies have investigated the presence of hydrolyzed fumonisin B1, including aminopentol, in alkaline cooked foods like masa and tortillas. ataman-kimya.comebi.ac.uk

In geosciences, a different compound, 35-aminobacteriohopane-30,31,32,33,34-pentol (B1215361), is recognized as a specific biomarker for aerobic methane-oxidizing bacteria (methanotrophs), particularly Type I methanotrophs. nih.govfrontiersin.orgchemspider.comuni.lu These bacteria play a critical role in regulating methane (B114726) emissions by converting methane into carbon dioxide. chemspider.comuni.lu The presence and concentration of 35-aminobacteriohopane-30,31,32,33,34-pentol in sedimentary records can therefore serve as a proxy for past aerobic methane oxidation activity. nih.govfrontiersin.orgchemspider.com This makes it a valuable tool in paleoclimate studies and research into past carbon cycling, especially in environments like marine sediments and wetlands where methane cycling is significant. nih.govfrontiersin.orgchemspider.com Fluctuations in the concentration of this aminopentol isomer in sediment cores have been correlated with late Quaternary glacial-interglacial climate cycles, suggesting a link between climate variability and methane oxidation. nih.gov

Historical Trajectory and Foundational Discoveries of Aminopentol's Role

The investigation into the chemical biology aspects of Aminopentol is intrinsically linked to the discovery and study of fumonisins. Fumonisin B1 was identified as a mycotoxin in the late 1980s following outbreaks of animal diseases linked to Fusarium-contaminated corn. vliz.beresearchgate.net Subsequent research aimed to understand the metabolic fate and toxic mechanisms of FB1. This led to the identification of its hydrolysis products, including aminopentol, and the realization that these metabolites also possess biological activity, albeit sometimes different from the parent compound. ataman-kimya.comuni.luebi.ac.ukvliz.beuni.luresearchgate.net The discovery of aminopentol's interaction with ceramide synthase provided crucial insights into how fumonisins exert their toxic effects by disrupting sphingolipid metabolism. ataman-kimya.comuni.luebi.ac.ukvliz.beuni.luresearchgate.net

In geosciences, the historical trajectory involves the broader study of bacteriohopanepolyols (BHPs), a diverse group of bacterial membrane lipids. BHPs were recognized as potential biomarkers in the late 20th century due to their structural diversity and stability in various environments. frontiersin.orgchemspider.com Over time, specific BHP structures were linked to particular bacterial groups and metabolic processes. The identification of 35-aminobacteriohopane-30,31,32,33,34-pentol as a relatively specific biomarker for aerobic methanotrophs was a key development, opening avenues for reconstructing past methane dynamics in geological records. nih.govfrontiersin.orgchemspider.comuni.lu Studies on sediments from areas like the Congo Fan have been instrumental in demonstrating the utility of this aminopentol isomer in tracing ancient methane oxidation events and their potential links to climate change. nih.govfrontiersin.org

Scope and Research Imperatives for Comprehensive Aminopentol Investigations

Current and future research on the fumonisin B1 hydrolysis product (Aminopentol, CID 21119850) in chemical biology continues to explore its precise metabolic pathways, its potential accumulation in tissues, and its long-term health effects, especially considering its presence in widely consumed food products. Understanding the formation and activity of metabolites like N-palmitoyl-AP1 remains a key imperative to fully elucidate the toxicological profile of fumonisins and their degradation products. vliz.be Further research is also needed to assess the environmental prevalence and fate of this aminopentol isomer beyond contaminated food sources.

For 35-aminobacteriohopane-30,31,32,33,34-pentol in geosciences, research imperatives focus on refining its application as a paleobiosignature. This includes better constraining its specificity to particular methanotroph subgroups and environments, particularly in marine settings where its abundance can be variable. chemspider.comuni.lu Developing more accurate methods for its quantification in complex geological matrices is also crucial. The application of this biomarker in conjunction with other proxies is essential for more robust reconstructions of past methane sources, fluxes, and their influence on Earth's climate system over geological timescales. nih.govfrontiersin.org Further investigation into the environmental factors controlling the production and preservation of 35-aminobacteriohopane-30,31,32,33,34-pentol will enhance its reliability as a quantitative tool in paleoceanography and paleoclimatology.

Properties

IUPAC Name |

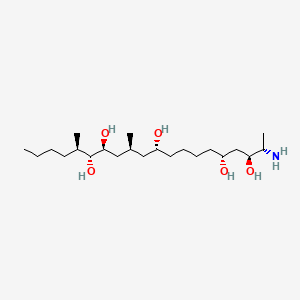

(2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17-,18+,19+,20-,21-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWVLQOLROBFTD-GADKELDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C)[C@H]([C@H](C[C@@H](C)C[C@@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H47NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017875 | |

| Record name | Hydrolysed Fumonisin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145040-09-1, 147985-10-2 | |

| Record name | Hydrolyzed fumonisin B1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrolysed Fumonisin B2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Biotransformational Pathways of Aminopentol

Structural Elucidation of Aminopentol

Aminopentol is an aminopolyol, characterized by a long hydrocarbon chain containing multiple hydroxyl groups and a primary amino group. Its structure is directly derived from the backbone of Fumonisin B1 after the removal of its tricarballylic acid side chains.

(2S,3S,5R,10R,12S,14S,15R,16R)-2-Amino-12,16-dimethyl-3,5,10,14,15-icosanepentol

The specific stereochemistry of the aminopentol derived from Fumonisin B1 is defined as (2S,3S,5R,10R,12S,14S,15R,16R)-2-amino-12,16-dimethyl-3,5,10,14,15-icosanepentol. This nomenclature precisely describes the configuration of the amino group at position 2 and the hydroxyl groups at positions 3, 5, 10, 14, and 15, as well as the methyl groups at positions 12 and 16, along the icosane (20-carbon) chain. Aminopentol has a molecular formula of C₂₂H₄₇NO₅ and a molecular weight of 405.61 g/mol . fermentek.comnih.govagscientific.comfermentek.com

Biogenic Derivation of Aminopentol from Fumonisin B1 (FB1)

Aminopentol is primarily formed through the biotransformation of Fumonisin B1, a mycotoxin produced by Fusarium molds, commonly found in maize and other cereals. agscientific.comnih.govwikipedia.orgmdpi.com This process involves the enzymatic cleavage of the ester bonds linking the tricarballylic acid groups to the aminopentol backbone of FB1. fermentek.comagscientific.comclinisciences.com

Enzymatic Hydrolysis Mechanisms of Fumonisin B1 to Aminopentol

The conversion of Fumonisin B1 to aminopentol is primarily mediated by enzymatic hydrolysis. This reaction removes the two tricarballylic acid moieties from the C-14 and C-15 positions of the FB1 molecule. mdpi.commdpi.comresearchgate.netmdpi.com

Carboxylesterases (EC 3.1.1) are the key enzymes responsible for the deesterification of Fumonisin B1, leading to the formation of hydrolyzed Fumonisin B1 (aminopentol). mdpi.comresearchgate.netnih.govwikipedia.org This process involves the hydrolysis of the ester bonds, releasing free tricarballylic acid and the aminopentol backbone. mdpi.comresearchgate.netcore.ac.ukresearchgate.net

Research has identified specific carboxylesterases, such as FumD from Sphingopyxis sp. MTA144, which catalyze this detoxification step. nih.govmdpi.commdpi.comuniprot.org Studies have demonstrated the efficacy of FumD in degrading FB1 to HFB1 in various settings, including ex vivo pig models and in vivo in turkeys and pigs, resulting in decreased FB1 levels and increased HFB1 concentrations. nih.govmdpi.comresearchgate.net The enzymatic activity of carboxylesterases like FumDSB has been confirmed to catalyze the conversion of FB1 to HFB1. mdpi.comnih.gov

Secondary Metabolic Transformations of Aminopentol

Following its formation, aminopentol can undergo further metabolic transformations. One notable pathway involves the modification of the primary amino group. mdpi.comresearchgate.net

Aminotransferases (EC 2.6.1) are enzymes that can catalyze the deamination of aminopentol. mdpi.comresearchgate.netnih.gov This process involves the removal of the amino group, leading to the formation of deaminated products. researchgate.netmdpi.com Studies have shown that aminotransferases, such as FumI from Sphingopyxis sp. MTA144, can deaminate hydrolyzed Fumonisin B1 in the presence of cofactors like pyruvate (B1213749) and pyridoxal (B1214274) phosphate. researchgate.netnih.govnih.govebi.ac.ukpdbj.org The consecutive action of carboxylesterases and aminotransferases is considered sufficient for the detoxification of Fumonisin B1. researchgate.netnih.gov Deamination of aminopentol can result in the formation of compounds such as 2-keto-HFB1 (also known as 2-keto AP1) and N-acetyl HFB1. mdpi.commdpi.comresearchgate.netmdpi.com

Chemical Synthesis Methodologies for Aminopentol Analogs and Derivatives

The chemical synthesis of aminopentol and its derivatives is important for research purposes, allowing for the study of their structure-activity relationships and biological effects benthamopen.comresearchgate.netnih.gov. While aminopentol can be obtained through the hydrolysis of fumonisin B1, synthetic routes are employed to create aminopentol itself or modified analogs researchgate.netiupac.org.

Synthesis of Acylated Aminopentol Derivatives (e.g., N-Palmitoyl-Aminopentol)

The synthesis of acylated aminopentol derivatives, such as N-palmitoyl-aminopentol, typically involves the acylation of the amino group of aminopentol with a fatty acid or a reactive derivative of a fatty acid, such as an anhydride (B1165640) researchgate.net. Research has shown that ceramide synthase can catalyze the acylation of aminopentol with palmitoyl-CoA to form N-palmitoyl-aminopentol wikipedia.orgresearchgate.net.

A described laboratory method for synthesizing N-palmitoyl-aminopentol involves reacting aminopentol with palmitic anhydride in a suitable solvent mixture, such as methanol (B129727) and chloroform (B151607) researchgate.net. The reaction can be carried out at room temperature for a period of time to allow for the acylation to occur researchgate.net. The resulting N-palmitoyl-aminopentol can then be purified and characterized researchgate.net.

Detailed Research Findings: Studies investigating the acylation of aminopentol by ceramide synthase have determined kinetic parameters. For instance, ceramide synthase has been shown to acylate aminopentol to N-palmitoyl-aminopentol with a Vmax/Km of approximately 1 researchgate.netnih.govsemanticscholar.org. This finding highlights that aminopentol can serve as a substrate for this enzyme, in addition to its inhibitory properties wikipedia.orgresearchgate.netnih.gov.

Data Table: Synthesis of N-Palmitoyl-Aminopentol (Example Method)

| Reactant | Amount | Solvent | Conditions |

| Aminopentol | 1.1 mg (2.7 µmol) | MeOH:CHCl3 (1:1) | Room temperature |

| Palmitic anhydride | 5.3 mg (10.7 µmol) | MeOH:CHCl3 (1:1) | Up to 48 hours |

Note: This table represents conditions from a specific research study researchgate.net and may vary depending on the desired yield and purity.

Strategies for Modifying Aminopentol Structure for Research Purposes

Strategies for modifying the aminopentol structure for research purposes often focus on altering its functional groups or introducing new moieties to investigate the impact on its biological activity, particularly its interaction with enzymes like ceramide synthase benthamopen.comresearchgate.netnih.gov. Given the presence of multiple hydroxyl groups and a primary amine, these sites are prime targets for chemical modification.

Modifications can include:

Acylation of the amino group: As discussed, acylation with different fatty acids can yield a range of N-acylated aminopentol derivatives with varying chain lengths and saturation, allowing for the study of how fatty acyl chain structure influences biological activity wikipedia.orgmdpi.comresearchgate.net.

Modification of hydroxyl groups: The hydroxyl groups along the hydrocarbon chain could potentially be modified through reactions like esterification or ether formation. Such modifications could alter the compound's polarity, solubility, or its ability to interact with binding sites on enzymes lew.ronih.gov.

Introduction of reporter groups: Fluorophores,标签 (tags), or other probes could be attached to the amino or hydroxyl groups to synthesize labeled aminopentol analogs. These labeled compounds are invaluable tools for tracking the compound's distribution, metabolism, and interaction with cellular components in research experiments nih.gov.

Synthesis of stereoisomers and analogs: Creating synthetic analogs with modifications to the hydrocarbon chain length, branching, or the position and stereochemistry of the hydroxyl and amino groups allows for detailed structure-activity relationship studies to understand which parts of the molecule are crucial for its biological effects benthamopen.comresearchgate.netnih.gov. For example, studies have synthesized erythro- and threo-isomers of related amino-dihydroxyoctadecanes to assess their acylation by ceramide synthase researchgate.netnih.gov.

These synthetic strategies enable researchers to systematically explore how structural changes to the aminopentol backbone affect its properties, including its ability to inhibit or serve as a substrate for enzymes involved in sphingolipid metabolism, thereby providing insights into the mechanisms underlying its biological observations benthamopen.comresearchgate.netnih.gov.

Mechanistic Investigations of Aminopentol S Biological Activities

Elucidating Aminopentol's Interaction with Sphingolipid Metabolism

Aminopentol, the hydrolyzed backbone of Fumonisin B1 (FB1), interacts with sphingolipid metabolism primarily through its role as an inhibitor of ceramide synthase (CerS). medchemexpress.comnih.gov This family of enzymes is responsible for the N-acylation of sphingoid bases, such as sphinganine (B43673) and sphingosine (B13886), a critical step in the de novo synthesis and salvage pathways of ceramide production. nih.gov The inhibitory action of aminopentol stems from its structural similarity to the natural substrates of CerS, the sphingoid bases. nih.govnih.gov

However, compared to its parent compound, FB1, aminopentol is considered a weaker inhibitor of ceramide synthase. medchemexpress.comnih.gov The tricarballylic acid side chains of FB1, which are absent in aminopentol, play a significant role in the potent inhibition of the enzyme. nih.govnih.gov Interestingly, the removal of these side chains not only lessens the inhibitory capacity but also converts aminopentol into a substrate for ceramide synthase. nih.gov This dual role as both a weak inhibitor and a substrate allows aminopentol to occupy the sphingoid-base binding site on the enzyme, which leads to its own acylation. nih.govnih.gov

By inhibiting ceramide synthase, aminopentol plays a significant role in disrupting sphingolipid homeostasis. nih.govresearcher.life The inhibition of this key enzymatic step leads to two primary consequences: the accumulation of upstream substrates and the depletion of downstream products. nih.govresearchgate.net

Specifically, the blockage of CerS activity results in an elevation of free sphingoid bases, most notably sphinganine (Sa) and, to a lesser extent, sphingosine (So). nih.gov Sphinganine accumulation is a hallmark of CerS inhibition by fumonisins and their derivatives. nih.gov This buildup occurs because the initial enzyme in the pathway, serine palmitoyltransferase (SPT), often remains active and continues to produce sphinganine, which cannot be efficiently converted into dihydroceramide. nih.gov

Concurrently, the inhibition of ceramide synthase leads to a reduction in the biosynthesis of ceramides (B1148491) and, subsequently, more complex sphingolipids like sphingomyelin. nih.govresearchgate.net This disruption of the delicate balance between pro-apoptotic ceramides and pro-survival sphingolipids can significantly alter cellular signaling pathways that govern processes like cell proliferation, apoptosis, and cell-cell interaction. mdpi.comnih.gov The continued production of upstream metabolites like sphinganine, coupled with the reduced formation of essential complex sphingolipids, creates a significant metabolic imbalance that underlies the cellular toxicity associated with aminopentol. nih.gov

Biological Potency of Aminopentol and its Acylated Metabolites

While aminopentol (also referred to as AP1) is a weak inhibitor of ceramide synthase, it also serves as a substrate for the enzyme, undergoing N-acylation to form metabolites such as N-Palmitoyl-Aminopentol (PAP1). nih.govnih.gov This metabolic conversion is critical, as the resulting acylated product, PAP1, is a significantly more potent inhibitor of ceramide synthase and exhibits greater toxicity than its precursor. nih.gov

Research has shown that PAP1 is at least 10 times more toxic to human colonic (HT29) cells than either Fumonisin B1 or aminopentol. nih.gov Like its parent compounds, PAP1's toxicity stems from its ability to inhibit ceramide synthase, leading to the accumulation of sphinganine. nih.gov This suggests that the acylation of aminopentol creates a product analog that acts as a more effective inhibitor. nih.gov The transformation of a weak inhibitor (aminopentol) into a potent one (N-Palmitoyl-Aminopentol) represents a mechanism of toxic metabolite formation. nih.govnih.gov

A comparative analysis of the enzymatic kinetics highlights the difference in substrate efficiency. While aminopentol is acylated by ceramide synthase, it is a relatively poor substrate compared to the natural sphingoid base, D-erythro-sphinganine. nih.gov

| Substrate | Relative Vmax/Km |

|---|---|

| D-erythro-sphinganine | ~250 |

| Aminopentol (AP1) | ~1 |

Data derived from Humpf et al., 1998. The values represent the efficiency of acylation by ceramide synthase. nih.gov

Intracellular Transport and Bioavailability Mechanisms of Aminopentol

The intestinal absorption and bioavailability of aminopentol have been investigated using in vitro models that mimic the human intestinal epithelium. nih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used model for such studies. scispace.com When cultured on semi-permeable inserts, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, simulating the intestinal barrier and allowing for the study of transport from the apical (luminal) to the basolateral (serosal) side, and vice versa. nih.govfrontiersin.org

A study utilizing this Caco-2 model demonstrated that aminopentol is capable of passing through the cell layer. nih.gov Notably, the transport was more significant in the basolateral-to-apical direction, suggesting the involvement of an active efflux mechanism. nih.gov Further investigation revealed that this efflux is likely mediated by P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter protein. nih.gov The addition of verapamil (B1683045), a known P-gp inhibitor, altered the distribution of aminopentol between the apical and basolateral compartments, strongly supporting the role of P-gp in actively pumping aminopentol out of the intestinal cells and back into the lumen. nih.gov This P-gp-mediated efflux mechanism serves to reduce the net absorption and oral bioavailability of aminopentol. nih.gov

| Parameter | Observation/Finding | Implication |

|---|---|---|

| Transport Direction | Passage through cell layer observed, particularly from basolateral to apical side. | Suggests the presence of an active efflux mechanism. |

| Efflux Pump Involvement | Aminopentol distribution is altered in the presence of the P-gp inhibitor, verapamil. | P-glycoprotein (P-gp) is involved in the efflux of aminopentol. |

| Bioavailability | P-gp mediated efflux reduces the net transport across the intestinal barrier. | Oral bioavailability of aminopentol is limited. |

Information synthesized from Mita et al., 2008. nih.gov

Investigation of P-glycoprotein Involvement in Aminopentol Transport

The role of P-glycoprotein (P-gp), a well-characterized efflux transporter, in the transport of Aminopentol across intestinal barriers has been a subject of scientific inquiry. Studies utilizing in vitro models of the human intestinal epithelium, specifically Caco-2 cell lines, have provided significant insights into the interaction between Aminopentol and this transporter.

Research has demonstrated that Aminopentol can traverse the Caco-2 cell layer. Notably, the transport of Aminopentol appears to be directional, with a preferential movement from the basolateral to the apical side. This observation is a strong indicator of the involvement of an active efflux mechanism, as passive diffusion would be expected to result in equal transport in both directions.

To further elucidate the role of P-gp in this process, studies have incorporated the use of P-gp inhibitors, such as verapamil. The presence of verapamil has been shown to alter the distribution of Aminopentol across the Caco-2 cell monolayer, suggesting that it interferes with the P-gp-mediated efflux of the compound. researchgate.net This inhibition of P-gp leads to a decrease in the basolateral to apical transport of Aminopentol, further solidifying the hypothesis that Aminopentol is a substrate for the P-gp transporter.

The involvement of P-gp in the transport of Aminopentol has significant implications for its oral bioavailability. The efflux of Aminopentol back into the intestinal lumen by P-gp would effectively reduce the amount of the compound that is absorbed into the systemic circulation. researchgate.net

Detailed Research Findings:

To quantitatively assess the involvement of P-glycoprotein in Aminopentol transport, bidirectional transport studies across Caco-2 cell monolayers are typically performed. In these experiments, the apparent permeability coefficient (Papp) is determined for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The ratio of these permeability coefficients (Efflux Ratio = Papp (B-A) / Papp (A-B)) provides a measure of the extent of active efflux. An efflux ratio significantly greater than 1 is indicative of a substrate for an efflux transporter like P-gp.

The effect of known P-gp inhibitors, such as verapamil, is then evaluated. A reduction in the efflux ratio in the presence of the inhibitor confirms the involvement of P-gp.

Interactive Data Table: Bidirectional Transport of Aminopentol across Caco-2 Cell Monolayers

| Treatment Condition | Direction of Transport | Apparent Permeability (Papp) (cm/s) | Efflux Ratio (Papp B-A / Papp A-B) |

| Aminopentol | Apical to Basolateral (A-B) | Data not available in search results | Data not available in search results |

| Aminopentol | Basolateral to Apical (B-A) | Data not available in search results | |

| Aminopentol + Verapamil | Apical to Basolateral (A-B) | Data not available in search results | Data not available in search results |

| Aminopentol + Verapamil | Basolateral to Apical (B-A) | Data not available in search results |

Interactive Data Table: Effect of P-glycoprotein Inhibitors on Aminopentol Distribution in Caco-2 Cells

| Compartment | Aminopentol Concentration (Control) | Aminopentol Concentration (+ Verapamil) |

| Apical | Data not available in search results | Data not available in search results |

| Basolateral | Data not available in search results | Data not available in search results |

| Intracellular | Data not available in search results | Data not available in search results |

Advanced Analytical Techniques and Methodologies for Aminopentol Characterization

Spectrometric and Chromatographic Approaches for Identification and Quantification

The identification and quantification of aminopentol and related BHPs are primarily achieved through a combination of chromatography, for separation, and mass spectrometry, for detection and structural elucidation. uu.nl The choice of method often depends on the sample matrix's complexity and the required level of sensitivity and specificity.

Recent advancements have established Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), particularly with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), as a powerful tool for analyzing intact, non-derivatized aminopentols. uu.nlnorthumbria.ac.uk This approach avoids chemical modification steps that can potentially alter the molecule or introduce analytical artifacts. northumbria.ac.uk

UPLC systems provide higher resolution and sensitivity compared to traditional HPLC, allowing for better separation of complex BHP mixtures. uu.nlkaust.edu.sa When coupled with high-resolution mass spectrometry (HRMS), such as Orbitrap or triple quadrupole systems, researchers can obtain precise mass measurements and detailed fragmentation patterns (MS/MS). uu.nlnih.gov This information is crucial for confirming the molecular formula and elucidating the structure of the aminopentol side chain and hopane (B1207426) core. uu.nl Analysis without derivatization has revealed a great diversity of BHPs in environmental samples, including various aminoBHPs and their derivatives. uu.nl

Key Parameters in UPLC-MS Analysis of Aminopentols:

| Parameter | Description | Typical Values/Settings |

| Column | Stationary phase designed for separating complex lipids. | C18 reversed-phase columns are commonly used. |

| Mobile Phase | A gradient of solvents, often water, methanol (B129727), or acetonitrile, to elute compounds. | Gradient elution from a polar to a less polar solvent mixture. |

| Ionization Source | Method to generate ions from the intact molecules. | ESI or APCI in positive ion mode. northumbria.ac.uk |

| Mass Analyzer | Device to separate ions based on their mass-to-charge ratio. | High-resolution systems like Orbitrap or tandem systems like Triple Quadrupole (TQ-S). uu.nl |

| Collision Energy | Energy used to induce fragmentation in MS/MS experiments. | Stepped collision energies (e.g., 20-40 eV) are used to generate comprehensive fragment spectra. uu.nlnorthumbria.ac.uk |

While UPLC-MS is preferred for intact analysis, Gas Chromatography (GC) remains a valuable technique, particularly when coupled with mass spectrometry (GC-MS). Due to the low volatility of polyfunctionalized BHPs like aminopentol, direct analysis by conventional GC is not feasible. nih.govresearchgate.net Therefore, samples typically undergo a preparation process involving derivatization to increase their volatility. nih.govresearchgate.net Common derivatization methods include acetylation of the polar hydroxyl and amino groups. nih.gov

An alternative to analyzing the intact molecule is a chemical degradation approach. This involves cleaving the polar side chain of the aminopentol using reagents like periodic acid (H₅IO₆), which converts the complex BHP into a simpler, more volatile hopanol skeleton that can be readily analyzed by GC-MS. nih.gov However, this method results in the loss of detailed structural information from the side chain. nih.gov High-temperature (HT) GC columns have been developed that can elute some derivatized, less complex BHPs without degradation, offering a compromise between the two approaches. nih.govresearchgate.net

Liquid chromatography (LC) in its various forms (including HPLC and UPLC) is fundamental to biomarker analysis. dtu.dk It serves not only as a standalone analytical technique but also as a crucial sample preparation step, purifying and isolating specific compounds or classes of compounds before analysis by other methods, such as isotope ratio mass spectrometry. nsf.gov

Isotopic Fingerprinting for Tracing Aminopentol Origin

Isotopic fingerprinting provides powerful insights into the metabolic pathways and carbon sources utilized by the organisms that synthesize aminopentol. By measuring the ratio of stable isotopes (e.g., ¹³C/¹²C), scientists can trace the origin of these biomarker molecules. earthdoc.org

Compound-specific stable carbon isotope analysis (CSIA) is particularly important in methanotrophic research. Methanotrophic bacteria, which are key producers of specific aminopentols, consume methane (B114726) as their primary carbon source. shu.ac.ukdntb.gov.ua Since methane from natural sources is often significantly depleted in the heavier carbon isotope (¹³C), this isotopic signature is passed on to the lipids synthesized by the bacteria. nih.gov

Therefore, aminopentols and other hopanoids exhibiting highly negative δ¹³C values (a measure of ¹³C depletion) are strong indicators of methanotrophic activity. nih.govnasa.gov For instance, δ¹³C values for hopanoids derived from methanotrophs can range from -25‰ to as low as -74‰, depending on the specific metabolic pathway and the isotopic composition of the methane source. nih.gov This technique allows researchers to distinguish aminopentols produced by methanotrophs from those synthesized by other bacteria that utilize different, less ¹³C-depleted carbon sources. earthdoc.orgbris.ac.uk The analysis is typically performed using a gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) system, which measures the δ¹³C of individual compounds as they elute from the GC column. earthdoc.orgshu.ac.uk

Reported δ¹³C Values for Methanotroph-Derived Hopanoids:

| Hopanoid Type | Environment/Organism | Reported δ¹³C Range (‰) | Source |

| Diplopterol | Anoxic Environments | ca. -61 | nih.gov |

| Diploptene | Anoxic Environments | -61 to -74 | nih.gov |

| General Hopanoids | Modern Peat Bogs | -25 to -40 | nih.gov |

| Bacteriohopaneaminopentol | Methylococcus capsulatus | Significantly depleted relative to biomass | nasa.gov |

Methodological Considerations in Biomarker Proxy Development

Transforming a biomarker like aminopentol into a reliable quantitative proxy for paleoenvironmental reconstruction requires a rigorous, multi-faceted approach to understand its production, preservation, and relationship with environmental variables. uu.se

Developing a robust biomarker proxy involves integrating knowledge from different scientific domains. nih.gov

Theoretical Approach: This involves understanding the fundamental biochemical pathways for aminopentol synthesis and the genetic basis for its production. By searching genomic databases for key genes, such as those for squalene-hopene cyclase, researchers can predict which organisms are capable of producing hopanoids. harvard.edu

Empirical Approach (Field Studies): This involves analyzing the distribution and isotopic composition of aminopentol in modern and ancient environments (e.g., soils, sediments, peat bogs). bris.ac.ukuu.se These studies establish correlations between the abundance or specific structural features of the biomarker and key environmental parameters like temperature, pH, or the presence of specific metabolic processes like methanotrophy. dntb.gov.uauu.se

Experimental Approach (Culture Studies): This involves growing pure cultures of aminopentol-producing bacteria (e.g., methanotrophs) under controlled laboratory conditions. nasa.govnih.gov These experiments allow scientists to directly observe how changes in environmental factors (like temperature, oxygen levels, or substrate availability) affect the production and isotopic signature of aminopentol, thereby calibrating the biomarker's response to specific variables. dntb.gov.uanasa.gov

By combining these three approaches, scientists can build a comprehensive understanding of a biomarker's lifecycle, from its synthesis by a specific organism in response to environmental cues to its ultimate preservation in the geological record. This integrated methodology is essential for validating the use of aminopentol as a reliable proxy to reconstruct past biogeochemical cycles and environmental conditions. nih.govharvard.edu

Based on a thorough review of scientific literature and chemical databases, there is no recognized chemical compound with the name "Aminopentol." This term does not correspond to a standard or documented substance in the field of chemistry. As a result, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline, as no research findings, analytical data, or established methodologies exist for a compound with this name.

The creation of content for the specified sections, such as "" and "Quantitative Elemental Analysis Techniques for Associated Geochemical Proxies," would require fabricating data and research findings, which would be misleading and scientifically unsound.

Therefore, this response cannot fulfill the request to generate an article on "Aminopentol" due to the non-existence of the subject compound in credible scientific sources.

Aminopentol As a Paleobiogeochemical Biomarker

Specificity of Aminopentol for Aerobic Methane-Oxidizing Bacteria (MOB)

35-aminobacteriohopane-30,31,32,33,34-pentol (B1215361), or aminopentol, is recognized as a highly specific biomarker for aerobic methane (B114726) oxidation. researchgate.netcopernicus.org It is a lipid constituent of the cell membranes of certain bacteria that utilize methane as their primary source of carbon and energy. nih.gov These aerobic methane-oxidizing bacteria, or methanotrophs, play a crucial role as a biological filter, converting methane into carbon dioxide before it can be released into the atmosphere. nih.gov

To refine the interpretation of the sedimentary record, it is crucial to distinguish aminopentol from other related amino-BHPs, such as aminotetrol. Aminotetrol (35-aminobacteriohopane-31,32,33,34-tetrol) is commonly associated with Type II methanotrophs, which are part of the Alphaproteobacteria class. researchgate.netnih.govresearchgate.net While Type I methanotrophs can produce both aminopentol and aminotetrol, Type II methanotrophs typically synthesize aminotetrol and aminotriol but not aminopentol. researchgate.netresearchgate.net

This distinction allows the relative abundances of aminopentol and aminotetrol in sediments to provide clues about the composition of past methanotrophic communities. researchgate.net However, the specificity of aminotetrol is less constrained than that of aminopentol. Aminotetrol and especially aminotriol are also produced by other types of bacteria, including some sulfate-reducing bacteria (SRB) of the genus Desulfovibrio, which can complicate their use as definitive biomarkers for Type II methanotrophs alone. researchgate.net Therefore, the presence of aminopentol is considered a more direct and specific indicator of aerobic methane oxidation by Type I methanotrophs.

| Compound | Primary Bacterial Source(s) | Specificity Notes |

|---|---|---|

| Aminopentol | Type I (Gammaproteobacterial) MOB | Highly specific biomarker for aerobic methane oxidation. researchgate.netcopernicus.org Not produced by all Type I MOB. nih.gov |

| Aminotetrol | Type II (Alphaproteobacterial) MOB; also some Type I MOB | Less source-specific; also produced by some non-methanotrophic bacteria (e.g., certain SRB). researchgate.netresearchgate.net |

| Aminotriol | Type II MOB; also some Type I MOB | Least specific; produced by a wide range of other bacteria in addition to methanotrophs. researchgate.net |

Reconstruction of Past Methane Cycling and Environmental Conditions

The presence and abundance of aminopentol in sedimentary archives offer a powerful tool for reconstructing the dynamics of the methane cycle throughout Earth's history. As a direct product of aerobic methanotrophs, fluctuations in aminopentol concentrations can signify changes in methane availability and oxidation rates.

Variability in the abundance of aminopentol in sediment cores provides a proxy for tracking past methane emission events. researchgate.netcopernicus.org The aerobic oxidation of methane is closely linked to the dissolution of methane gas hydrates—ice-like structures that trap large amounts of methane in marine sediments under specific pressure and temperature conditions. researchgate.netmdpi.comschmidtocean.org When these hydrates become unstable and release methane gas, the availability of methane for aerobic methanotrophs increases, which can lead to a corresponding increase in the production and deposition of aminopentol. researchgate.netcopernicus.org By analyzing the concentration of aminopentol through a sedimentary sequence, scientists can infer periods of enhanced methane release, linking deep ocean processes and geological stability to the carbon cycle. researchgate.netcopernicus.org

This application has been pivotal in studying past hyperthermal events, such as the Paleocene-Eocene Thermal Maximum (PETM), which occurred around 56 million years ago. earthdoc.org Studies of PETM sediments have found that a distinct peak in aminopentol concentration coincides with a negative carbon isotope excursion—a key indicator of a massive release of 13C-depleted carbon, such as methane. earthdoc.org This finding provides direct evidence that the terrestrial methane cycle was perturbed during this ancient global warming event, possibly acting as a positive feedback mechanism that amplified warming. earthdoc.orgresearchgate.netnih.gov

Because the bacteria that produce aminopentol require oxygen to oxidize methane, the biomarker can also serve as a qualitative paleo-oxygen proxy. uni-kiel.deresearchgate.netcopernicus.orgresearchgate.netconfex.com The presence of aminopentol in a sedimentary layer implies that at the time of deposition, there was sufficient dissolved oxygen in the water column or at the sediment-water interface to support aerobic methanotrophy. schmidtocean.org This makes aminopentol a valuable tool for identifying at least intermittently oxic conditions in environments where methane is abundant.

The development and validation of this proxy involve analyzing aminopentol concentrations alongside other geochemical indicators of redox conditions. However, the interpretation is not always straightforward. Recent studies have revealed that some aerobic methanotrophs are metabolically versatile and can remain active in anoxic or very low-oxygen environments, potentially by using alternative electron acceptors or by efficiently scavenging trace amounts of oxygen. This metabolic flexibility complicates the direct correlation between aminopentol abundance and specific oxygen concentrations. Therefore, while aminopentol robustly indicates the activity of aerobic methanotrophs, its use as a precise oxygen proxy requires careful consideration of the broader geological and biogeochemical context.

Geological Contexts and Sedimentary Archives for Aminopentol Studies (e.g., Congo Fan)

The application of aminopentol as a biomarker is particularly effective in specific geological settings where methane fluxes are known to be significant. Deep-sea fans, where large amounts of terrestrial and marine organic matter accumulate, are ideal sedimentary archives for such studies.

A prime example is the Congo Fan, located in the Atlantic Ocean off the coast of West Africa. researchgate.netcopernicus.org This region is characterized by substantial methane storage, including large gas hydrate (B1144303) reservoirs near the sediment surface and deeper reservoirs of thermogenic methane. researchgate.netcopernicus.org Studies at Ocean Drilling Program (ODP) Site 1075 on the Congo Fan have utilized aminopentol to reconstruct the history of methane emissions over the last 1.2 million years. pangaea.de

In these sediments, fluctuations in aminopentol concentrations were found to correlate with late Quaternary glacial-interglacial climate cycles, with the highest concentrations occurring during warmer interglacial periods. pangaea.de Compound-specific carbon isotope analysis of the amino-BHPs confirmed their methanotrophic origin. researchgate.netcopernicus.org The data from the Congo Fan demonstrate a link between tropical continental climate, the stability of methane reservoirs, and the activity of aerobic methanotrophs, showcasing aminopentol's utility in deciphering complex environmental interactions in Earth's past. researchgate.netpangaea.de

| Location / Event | Geological Context | Key Findings from Aminopentol Analysis |

|---|---|---|

| Congo Fan (ODP Site 1075) | Deep-sea fan with large methane hydrate and thermogenic gas reservoirs. researchgate.netcopernicus.org | Aminopentol record spanning 1.2 Ma shows increased aerobic methane oxidation during warm interglacial periods. pangaea.de |

| Paleocene-Eocene Thermal Maximum (PETM) | Ancient hyperthermal event (~56 Ma) associated with massive carbon release. earthdoc.org | A peak in aminopentol coincides with the event's characteristic negative carbon isotope excursion, indicating an intensified methane cycle. earthdoc.org |

| Peat Bogs | Wetland ecosystems with high rates of methane production. | Aminopentol detected in peat serves as a marker for Type I methanotrophs within the bog's microbial community. researchgate.net |

Future Research Trajectories and Interdisciplinary Outlooks for Aminopentol Studies

Advanced Studies in Aminopentol-Mediated Enzyme Kinetics and Structural Biology

Future research holds considerable promise in elucidating the precise interactions of Aminopentol with biological enzymes, particularly those involved in sphingolipid metabolism. Given its structural resemblance to sphingoid bases, the substrate analogs for ceramide synthase (CerS), Aminopentol's direct effects on this crucial enzyme warrant in-depth investigation mdpi.comwikipedia.orgresearchgate.net. While the aminopentol portion of FB1 is suggested to interact with the sphinganine (B43673) binding site of CerS, studies focusing solely on Aminopentol could reveal distinct binding characteristics and inhibitory potential wikipedia.org.

Advanced enzyme kinetics studies could employ detailed time-course analyses and varied substrate concentrations to determine specific kinetic parameters, such as inhibition constants (Ki), for Aminopentol acting on CerS and potentially other enzymes in the sphingolipid pathway. These studies could utilize established models for analyzing enzyme kinetics, including those addressing time-dependent behaviors mdpi.com. Comparing the kinetic profiles of CerS in the presence of Aminopentol versus sphinganine and FB1 would provide valuable insights into the mechanistic role of the FB1 structure beyond the aminopentol backbone.

From a structural biology perspective, future efforts should aim to determine the high-resolution three-dimensional structure of CerS in complex with Aminopentol. Techniques such as X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the binding interface, identifying key residues involved in the interaction and the conformational changes induced upon binding. This structural information would complement kinetic data, offering a comprehensive understanding of how Aminopentol interacts with its target enzyme. Such studies are fundamental in structural biology for understanding enzyme mechanisms and inhibitor binding nih.govnih.gov. Furthermore, exploring potential interactions of Aminopentol with other enzymes or proteins could uncover novel biological roles or effects.

Bridging Geomicrobiology and Organic Geochemistry through Aminopentol Biomarkers

Aminopentol has emerged as a molecule with potential utility as a biomarker, particularly in tracing microbial activity within environmental contexts. Research suggests its relevance in indicating the aerobic oxidation of methane (B114726) in both marine and terrestrial environments vliz.be. Studies have observed variations in aminopentol concentrations linked to environmental factors like temperature, specifically in communities of methanotrophic bacteria frontiersin.org.

Future interdisciplinary research at the intersection of geomicrobiology and organic geochemistry should focus on rigorously validating and expanding the application of Aminopentol as a biomarker. This involves analyzing its presence and concentration in a wider variety of environmental samples, including diverse soil types, marine and freshwater sediments, water columns, and even extreme environments such as volcanic caves csic.escopernicus.org. Correlating Aminopentol abundance with the composition and metabolic activity of microbial communities, identifiable through advanced molecular techniques like metagenomics, is crucial for establishing robust links between the biomarker and specific microbial processes, particularly methane cycling csic.es.

Investigating the isotopic composition of Aminopentol (e.g., carbon isotopes) could provide further insights into the metabolic pathways involved in its biosynthesis and degradation, enhancing its specificity as a biomarker. Research into the long-term stability and preservation potential of Aminopentol in different geological matrices is essential to assess its reliability for reconstructing past microbial activity and environmental conditions in organic geochemistry studies copernicus.org. Understanding the specific microbial taxa responsible for producing and metabolizing Aminopentol would significantly strengthen its interpretation as a biomarker.

Development of Novel Analytical Platforms for High-Throughput Aminopentol Profiling

The accurate and efficient quantification of Aminopentol in various matrices is critical for both biological and environmental studies. Current analytical approaches often involve techniques such as UPLC-MS/MS and UPLC-HR-MS, frequently employed for the analysis of fumonisins and related compounds mdpi.com. However, the need to process large numbers of samples for applications like toxicokinetic studies, environmental monitoring, and large-scale biomarker surveys necessitates the development of high-throughput analytical platforms mdpi.comresearchgate.net.

Future research should prioritize the innovation of analytical methods specifically tailored for rapid and sensitive Aminopentol profiling. This could involve exploring miniaturization techniques, such as microfluidics coupled with mass spectrometry, to reduce sample volume and analysis time. Development of novel stationary phases or advanced detection methods could enhance sensitivity and selectivity, allowing for the detection of Aminopentol at lower concentrations in complex matrices. Integrating automated sample preparation techniques, such as online solid-phase extraction, with chromatographic separation and detection systems would further increase throughput.

The trend towards high-throughput analysis in mycotoxin research, which includes compounds structurally related to Aminopentol, provides a strong foundation for these developments researchgate.netmdpi.com. Exploring alternative separation techniques like rapid resolution liquid chromatography (RRLC) or potentially gas chromatography-mass spectrometry (GC-MS) following appropriate derivatization could offer faster analysis times. The development of multiplexed assays capable of simultaneously quantifying Aminopentol alongside other relevant sphingolipids or microbial biomarkers would significantly enhance the efficiency of future studies. The implementation of techniques utilizing 96-well plates and optimized chromatographic gradients are examples of ongoing efforts to achieve higher throughput mdpi.com.

Theoretical Modeling and Computational Biology in Aminopentol Research

Theoretical modeling and computational biology offer powerful tools to complement experimental investigations into Aminopentol, providing insights that are difficult or impossible to obtain solely through laboratory work uu.nlnih.gov. Computational approaches, including molecular modeling, have already been applied in studies related to fumonisins and their hydrolysis products tamu.edu.

Future research can extensively leverage these tools to explore various aspects of Aminopentol. Molecular dynamics simulations can be used to study the conformational behavior of Aminopentol in different environments (e.g., aqueous solutions, lipid bilayers) and to model its interactions with biological macromolecules like enzymes or membrane components at an atomic level. Docking studies can predict the preferred binding sites and affinities of Aminopentol to target proteins, such as ceramide synthase, guiding and complementing structural biology efforts researchgate.net.

In silico metabolic modeling of microorganisms known or suspected to produce or metabolize Aminopentol could help elucidate the specific biochemical pathways involved, providing a framework for understanding its role as a biomarker and identifying potential enzymes for bioremediation or biosynthesis. Quantitative structure-activity relationship (QSAR) models could be developed to predict the biological activity or environmental fate of Aminopentol and its potential derivatives based on their chemical structures. Furthermore, computational fluid dynamics could be applied to model the transport and distribution of Aminopentol in environmental systems, such as soil or aquatic environments. The integration of computational predictions with experimental data through iterative cycles of modeling and validation will be crucial for advancing a comprehensive understanding of Aminopentol's properties and significance.

Q & A

Q. How can Aminopentol be reliably detected and quantified in biological samples?

Methodological Answer:

- Utilize ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF) for high-resolution detection. Key parameters include retention time (3.9 min) and HRESIMS m/z 406.3529 for [M+H]+ .

- Sample preparation: For urine samples, employ solid-phase extraction (SPE) to isolate Aminopentol from matrix interferents. Centrifugation and filtration (0.22 µm) are critical to minimize particulate contamination .

- Calibration curves using spiked matrices (e.g., HPV-positive urine) should validate linearity (R² > 0.99) and limit of detection (LOD < 1 ng/mL).

Q. What are the standard protocols for preparing Aminopentol-containing microbial cultures?

Methodological Answer:

- Use Methylococcus capsulatus or similar methanotrophs under controlled bioreactor conditions (pH 6.8–7.2, 30°C). Monitor methane consumption and stationary growth phases, as Aminopentol synthesis peaks during nutrient limitation .

- Quantify microbial biomass via optical density (OD600) and correlate with Aminopentol yields using GC-MS. Include negative controls (e.g., cultures without methane) to confirm biosynthesis specificity .

Advanced Research Questions

Q. How can environmental factors influence Aminopentol synthesis in methanotrophic bacteria?

Methodological Answer:

- Design experiments using PICOT framework :

- P opulation: Methylococcus capsulatus cultures.

- I ntervention: Vary temperature (25–40°C), methane concentration (5–20% v/v), and nutrient availability (N/P ratios).

- C omparison: Baseline synthesis under optimal conditions.

- O utcome: Aminopentol yield (µg/mL) and pmoA gene expression (qPCR).

- T ime: Monitor over 14 days .

Q. How should researchers address contradictions in Aminopentol stability data across studies?

Methodological Answer:

- Replicate stability assays under standardized conditions :

- Test pH stability (2–10), thermal degradation (4–37°C), and photolytic effects. Use UPLC-QTOF to track degradation products .

- Compare results with prior studies (e.g., discrepancies in half-life at pH 7.4) by controlling for matrix effects (e.g., urine vs. synthetic buffers) .

Q. What experimental designs are recommended for studying Aminopentol’s interaction with biomolecules?

Methodological Answer:

- Employ isothermal titration calorimetry (ITC) to measure binding affinities with proteins (e.g., serum albumin).

- For cellular uptake studies:

- Use fluorescently labeled Aminopentol analogs and confocal microscopy to track subcellular localization.

- Validate with knockout cell lines (e.g., ABC transporter-deficient models) to assess transport mechanisms .

Data Presentation and Validation

Q. How should researchers present conflicting Aminopentol detection data in publications?

Methodological Answer:

- Include supplementary tables detailing raw data (e.g., UPLC-QTOF peak areas, calibration metrics) and statistical comparisons (t-tests, %RSD) .

- Use Bland-Altman plots to visualize inter-method agreement (e.g., ELISA vs. MS) and highlight systematic biases .

- Discuss limitations explicitly: For example, ion suppression in complex matrices may explain false negatives in urine samples .

Q. What validation strategies ensure reproducibility in Aminopentol quantification?

Methodological Answer:

- Follow ICH Q2(R1) guidelines :

- Assess precision (intra-day/inter-day CV < 15%), accuracy (spiked recovery 85–115%), and robustness (column batch variability) .

- Share detailed SOPs in supplementary materials, including instrument parameters, column specifications, and quality control thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.